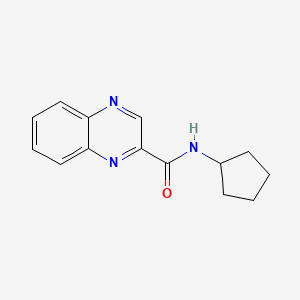
N-cyclopentylquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentylquinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound under specific conditions. One common method includes the reaction of o-phenylenediamine with cyclopentanone in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-cyclopentylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells. The compound can also interact with DNA, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamide: Shares a similar core structure but lacks the cyclopentyl group.
N-phenylquinoxaline-2-carboxamide: Contains a phenyl group instead of a cyclopentyl group.
N-benzylquinoxaline-2-carboxamide: Features a benzyl group in place of the cyclopentyl group.
Uniqueness
N-cyclopentylquinoxaline-2-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-cyclopentylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-10-5-1-2-6-10)13-9-15-11-7-3-4-8-12(11)17-13/h3-4,7-10H,1-2,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJUOKACAQFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
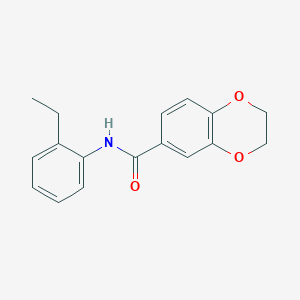
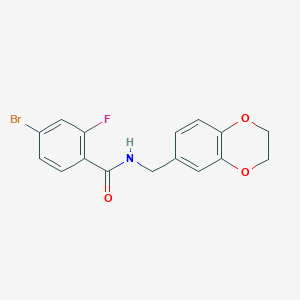
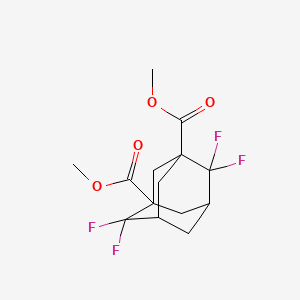
![N-[4-(azetidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B7520116.png)
![[2-Oxo-2-(4-phenylanilino)ethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7520121.png)
![5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7520147.png)
![N-(3,5-difluorophenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7520154.png)
![1-[2-(Piperidine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7520161.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7520164.png)
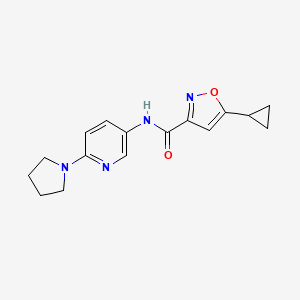
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 5-sulfamoylthiophene-3-carboxylate](/img/structure/B7520173.png)
![[4-(Dimethylamino)-3-nitrophenyl]-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7520178.png)
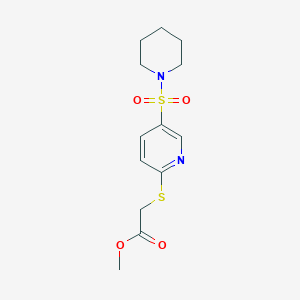
![[3-Cyano-3-(1,3-dimethylbenzimidazol-2-ylidene)-2-oxopropyl] 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B7520190.png)
